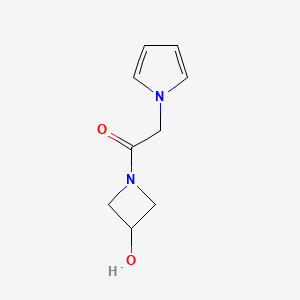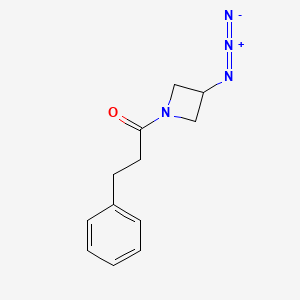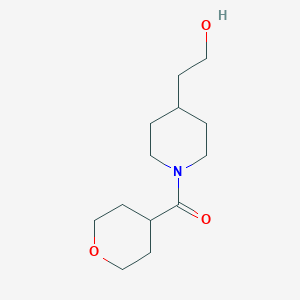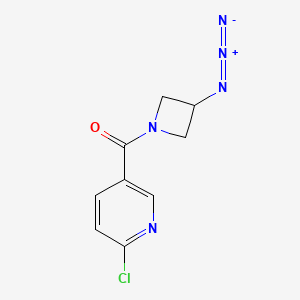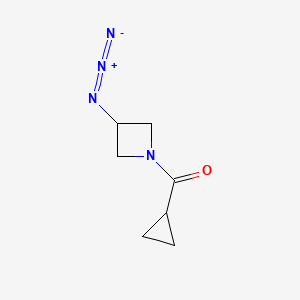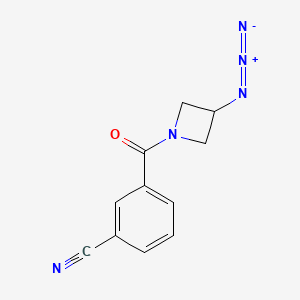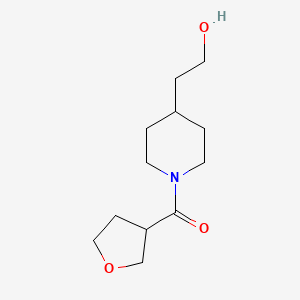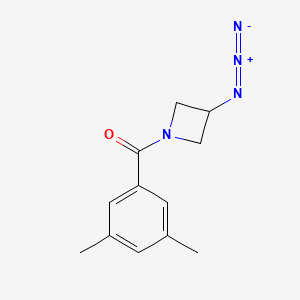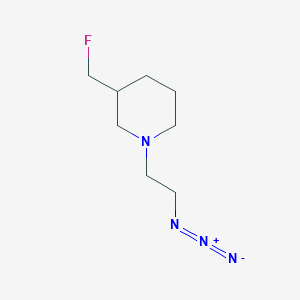![molecular formula C10H15N5O2 B1476259 5-(2-叠氮乙基)-2-甲基六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮 CAS No. 2097982-26-6](/img/structure/B1476259.png)
5-(2-叠氮乙基)-2-甲基六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮
描述
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的催化
该化合物中的叠氮乙基侧链在某些催化剂的存在下可以作为离去基团,促进复杂分子的合成。 这在开发用于医药和农用化学品的新的合成途径中特别有用,其中含氮杂环至关重要 .
药物发现与开发
该化合物的核心结构类似于吡唑并吡啶,吡唑并吡啶以其生物活性而闻名。 它可以用作合成具有潜在抗菌、抗病毒、抗真菌和抗肿瘤活性的新型化合物的支架 .
酶抑制研究
该化合物的结构表明它可能是酶抑制研究的候选者,尤其是针对参与癌细胞增殖的酶。 它可以作为开发新型抑制剂的先导化合物 .
前列腺保护研究
可以合成该化合物的衍生物并评估其前列腺保护性能,尤其是在激素诱导的疾病(如良性前列腺增生(BPH))中 .
液晶研究
可以修改该化合物的分子结构,以探索其在液晶领域的应用。 这项研究可能导致开发用于显示技术的新的材料 .
光动力疗法
该化合物中的叠氮基团可用于创建用于光动力疗法的光敏剂,光动力疗法是一种使用光激活光敏剂药物治疗各种疾病(包括癌症)的治疗方法 .
固体酸催化剂开发
该化合物可用于开发具有改进表面性能的固体酸催化剂,这在各种用于生产精细化学品和药物的化学反应中至关重要 .
分子对接和建模
由于其复杂的结构,该化合物可用于分子对接和建模的计算研究,以预测其与其他分子的相互作用,这在药物设计和理解生化过程至关重要 .
作用机制
Target of action
Many compounds that contain a pyridine ring, like the one in the given compound, are known to interact with various biological targets. For instance, pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Mode of action
The exact mode of action would depend on the specific target. For TRK inhibitors, they typically bind to the kinase domain of the receptor, preventing its activation and subsequent downstream signaling .
Biochemical pathways
Again, this would depend on the specific target. In the case of TRKs, their activation triggers several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Result of action
The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, TRK inhibitors can potentially halt the proliferation and differentiation of cells, which could be beneficial in treating conditions like cancer .
生化分析
Biochemical Properties
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated significant antiproliferative activity . It induces apoptosis by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) . Furthermore, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione affects cell signaling pathways, such as the PI3K/Akt and Ras/Erk pathways, leading to altered gene expression and reduced cell survival . These cellular effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with other proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax, modulating their activity and promoting cell death . The ability of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione to target multiple molecular pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione maintains its efficacy over time, making it suitable for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects
Metabolic Pathways
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and improving its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its efficacy
属性
IUPAC Name |
5-(2-azidoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-14-9(16)7-2-4-15(5-3-12-13-11)6-8(7)10(14)17/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXOXPBBBHBUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



